Sodium 3,7,11-trimethyldodecanoate
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Overview
Description
Sodium 3,7,11-trimethyldodecanoate: is a chemical compound with the molecular formula C15H29NaO2 It is a sodium salt derivative of 3,7,11-trimethyldodecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,7,11-trimethyldodecanoate typically involves the neutralization of 3,7,11-trimethyldodecanoic acid with sodium hydroxide. The reaction can be represented as follows:
3,7,11-Trimethyldodecanoic acid+NaOH→Sodium 3,7,11-trimethyldodecanoate+H2O
This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale neutralization processes using reactors designed for continuous production. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 3,7,11-trimethyldodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert it back to its parent acid or other reduced forms.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal derivatives.
Major Products Formed:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of 3,7,11-trimethyldodecanoic acid.
Substitution: Formation of other metal 3,7,11-trimethyldodecanoates.
Scientific Research Applications
Chemistry: Sodium 3,7,11-trimethyldodecanoate is used as a surfactant in various chemical reactions due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions.
Biology: In biological research, this compound is used in studies related to cell membrane interactions and lipid metabolism. Its surfactant properties make it useful in the preparation of liposomes and other lipid-based delivery systems.
Industry: In the industrial sector, this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of sodium 3,7,11-trimethyldodecanoate primarily involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and enhancing the permeability of the membrane. This property is particularly useful in drug delivery systems, where it facilitates the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Sodium dodecanoate: Similar in structure but lacks the methyl groups at positions 3, 7, and 11.
Sodium stearate: A longer-chain fatty acid salt with different physical properties.
Sodium palmitate: Another fatty acid salt with a different chain length and properties.
Uniqueness: Sodium 3,7,11-trimethyldodecanoate is unique due to the presence of methyl groups at specific positions on the carbon chain. These methyl groups influence the compound’s physical and chemical properties, making it distinct from other sodium fatty acid salts. The specific arrangement of methyl groups enhances its surfactant properties and its ability to interact with lipid membranes.
Properties
CAS No. |
57272-18-1 |
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Molecular Formula |
C15H29NaO2 |
Molecular Weight |
264.38 g/mol |
IUPAC Name |
sodium;3,7,11-trimethyldodecanoate |
InChI |
InChI=1S/C15H30O2.Na/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17;/h12-14H,5-11H2,1-4H3,(H,16,17);/q;+1/p-1 |
InChI Key |
NUEPCQRKZOOQMS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CC(=O)[O-].[Na+] |
Related CAS |
1190-55-2 (Parent) |
Origin of Product |
United States |
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